![molecular formula C14H16ClF3N4O B2779620 1-[(3S,4R)-3-氨基-4-(三氟甲基)吡咯啉-1-基]-2-吲哚-2-基乙酮;盐酸 CAS No. 2418596-78-6](/img/structure/B2779620.png)
1-[(3S,4R)-3-氨基-4-(三氟甲基)吡咯啉-1-基]-2-吲哚-2-基乙酮;盐酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride” is a chemical compound with a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds involves the use of different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学研究应用
Sigma-1 Receptor Modulation
This compound has been identified as a structural derivative of the sigma-1 receptor modulator E1R. The sigma-1 receptor is a protein localized in eukaryotic cells at the endoplasmic reticulum membrane, playing a crucial role in regulating calcium ion influx from the endoplasmic reticulum to the mitochondria . The modulation of this receptor has potential applications in:
Fluorination for Drug Development
The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their properties. For EN300-26676156, fluorination may lead to:
- Enhanced Electronegativity and Basicity: These changes can affect the drug’s interaction with its target, potentially increasing its potency or selectivity .
Structural Variation for Selectivity
The structural variation of the pyracetam pharmacophore in EN300-26676156 aims to increase selectivity towards the sigma-1 receptor. This can lead to the development of more targeted therapies with fewer off-target effects .
Potential Anti-Seizure Applications
Due to its role as a sigma-1 receptor modulator, EN300-26676156 may have anti-seizure properties. This could be particularly useful in the development of new treatments for epilepsy .
Modulation of Neurotransmitters
Compounds based on the piracetam pharmacophore, like EN300-26676156, can modulate neurotransmitters such as acetylcholine, glutamate, and noradrenaline. This modulation has implications for:
- Neurodegenerative Diseases: Modulating neurotransmitter systems may offer therapeutic strategies for diseases like Parkinson’s and Huntington’s .
Ozonation and Catalytic Hydrogenation in Synthesis
The synthesis process of EN300-26676156 involves ozonation and catalytic hydrogenation. These techniques have broader applications in:
- Pharmaceutical Manufacturing: These methods can be applied to the large-scale production of complex pharmaceuticals .
Research on Central Nervous System Proteins
EN300-26676156’s interaction with central nervous system proteins like the sigma-1 receptor can be a valuable tool in research to understand:
- Disease Mechanisms: Understanding protein modulation can shed light on the pathophysiology of various neurological disorders .
Pharmacokinetic Optimization
The structural modifications in EN300-26676156 can be used to optimize pharmacokinetic properties such as:
未来方向
属性
IUPAC Name |
1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-indazol-2-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O.ClH/c15-14(16,17)10-6-20(7-11(10)18)13(22)8-21-5-9-3-1-2-4-12(9)19-21;/h1-5,10-11H,6-8,18H2;1H/t10-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYQEJXRPUAZOT-NDXYWBNTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CN2C=C3C=CC=CC3=N2)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)CN2C=C3C=CC=CC3=N2)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。